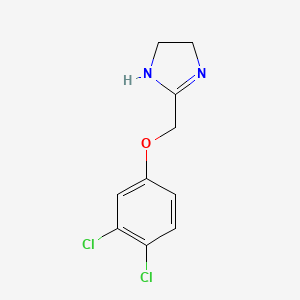

Fenmetozole

Description

Properties

CAS No. |

41473-09-0 |

|---|---|

Molecular Formula |

C10H10Cl2N2O |

Molecular Weight |

245.10 g/mol |

IUPAC Name |

2-[(3,4-dichlorophenoxy)methyl]-4,5-dihydro-1H-imidazole |

InChI |

InChI=1S/C10H10Cl2N2O/c11-8-2-1-7(5-9(8)12)15-6-10-13-3-4-14-10/h1-2,5H,3-4,6H2,(H,13,14) |

InChI Key |

FVHAONUKSUFJKN-UHFFFAOYSA-N |

Canonical SMILES |

C1CN=C(N1)COC2=CC(=C(C=C2)Cl)Cl |

Appearance |

Solid powder |

Other CAS No. |

41473-09-0 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

DH 524 fenmetazole fenmetozole |

Origin of Product |

United States |

Foundational & Exploratory

Fenbendazole's Mechanism of Action in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the molecular mechanisms through which fenbendazole (FBZ), a benzimidazole anthelmintic, exerts its anti-neoplastic effects. Initially developed for veterinary use, FBZ has garnered significant scientific interest for its potential as a repurposed anti-cancer agent.[1][2][3] Preclinical evidence from numerous in vitro and in vivo studies reveals that fenbendazole operates through a multi-modal approach, targeting fundamental cellular processes that are critical for cancer cell proliferation, survival, and metabolism.[4][5] Its primary mechanisms include the disruption of microtubule dynamics, modulation of key tumor suppressor and oncogenic signaling pathways, and the potent inhibition of cancer cell glucose metabolism. This document synthesizes the current understanding of these mechanisms, presents quantitative data from key studies, details relevant experimental protocols, and provides visual representations of the core pathways and workflows.

Core Mechanisms of Anti-Cancer Action

Fenbendazole's efficacy against cancer cells stems from its ability to simultaneously interfere with multiple, often interconnected, cellular pathways. This pleiotropic effect may enhance its overall potency and reduce the likelihood of acquired resistance.

Primary Mechanism: Microtubule Destabilization

The most well-characterized mechanism of fenbendazole is its role as a microtubule-targeting agent. Similar to established chemotherapeutics like vinca alkaloids and taxanes, FBZ interferes with the function of the microtubule cytoskeleton, which is essential for cell division, intracellular transport, and maintenance of cell shape.

-

Binding to β-Tubulin: Fenbendazole demonstrates a moderate affinity for mammalian β-tubulin, the protein subunit that polymerizes to form microtubules. It is believed to bind at or near the colchicine-binding site, an interaction that prevents the polymerization of tubulin dimers into functional microtubules. This action is analogous to its anthelmintic effect, where it binds with much higher affinity to parasite tubulin.

-

Induction of Mitotic Arrest: By disrupting microtubule assembly, fenbendazole prevents the formation of a functional mitotic spindle during cell division. This interference triggers the spindle assembly checkpoint, leading to a cell cycle arrest in the G2/M phase.

-

Apoptosis Induction: Prolonged arrest in mitosis ultimately activates the intrinsic apoptotic pathway, leading to programmed cell death. This is a common outcome for cells treated with microtubule-destabilizing agents.

Modulation of Key Signaling Pathways

Beyond its direct effects on the cytoskeleton, fenbendazole influences critical signaling cascades that govern cell fate and survival.

-

p53 Tumor Suppressor Activation: A significant aspect of FBZ's action is its ability to induce and stabilize the p53 tumor suppressor protein. Studies show that FBZ treatment leads to the mitochondrial translocation of p53 and the induction of its target genes. Activated p53 can halt the cell cycle and trigger apoptosis, and as detailed below, it also plays a crucial role in metabolic regulation. In colorectal cancer cells with wild-type p53, FBZ activates p53-mediated apoptosis. However, it can also induce cell death through p53-independent pathways, which is particularly relevant for cancers with mutated or deleted p53.

-

Inhibition of HIF-1α Pathway: While direct evidence is still emerging for fenbendazole, other benzimidazoles like albendazole have been shown to inhibit the activity of Hypoxia-Inducible Factor 1-alpha (HIF-1α). HIF-1α is a key transcription factor stabilized under hypoxic conditions in tumors, driving angiogenesis and the expression of glycolytic enzymes. By potentially inhibiting HIF-1α, FBZ may further disrupt tumor metabolism and vascular supply.

Metabolic Reprogramming: Targeting the Warburg Effect

Cancer cells are heavily reliant on aerobic glycolysis, a phenomenon known as the Warburg effect, for energy and biosynthetic precursors. Fenbendazole effectively targets this metabolic vulnerability.

-

Inhibition of Glucose Uptake: FBZ treatment significantly reduces glucose uptake in cancer cells. This is achieved by downregulating the expression of glucose transporters (GLUT), particularly GLUT1 and GLUT4, which are often overexpressed in malignant cells.

-

Downregulation of Glycolytic Enzymes: The anti-glycolytic effect is also mediated by inhibiting Hexokinase II (HKII), the first rate-limiting enzyme in the glycolytic pathway. The inhibition of glucose uptake and HKII activity effectively starves cancer cells of their primary fuel source, leading to energy stress and cell death. This metabolic disruption is linked to the activation of p53, which can transcriptionally repress genes involved in glycolysis.

Overcoming Drug Resistance

Fenbendazole has demonstrated efficacy in cancer models that are resistant to conventional chemotherapies. In 5-fluorouracil-resistant (5-FU-R) colorectal cancer cells, FBZ was shown to induce apoptosis and enhance ferroptosis, a form of iron-dependent cell death. Its ability to act on multiple pathways simultaneously may allow it to bypass the specific resistance mechanisms developed against single-target agents.

Quantitative Data Summary

The following tables summarize key quantitative findings from in vitro studies, illustrating fenbendazole's potency across various cancer cell lines.

Table 1: In Vitro Cytotoxicity (IC50) of Fenbendazole in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value (µM) | Incubation Time (h) | Reference |

|---|---|---|---|---|

| HeLa | Cervical Cancer | 0.59 | 48 | |

| C-33 A | Cervical Cancer | 0.84 | 48 | |

| MDA-MB-231 | Breast Cancer | 1.80 | 48 | |

| ZR-75-1 | Breast Cancer | 1.88 | 48 | |

| HCT 116 | Colorectal Cancer | 3.19 | 48 | |

| SNU-C5 | Colorectal Cancer | 0.50 | 72 | |

| SNU-C5/5-FUR | 5-FU Resistant Colorectal Cancer | 4.09 | 72 |

| EL-4 | Mouse T-cell Lymphoma | ~0.09 (0.05 µg/mL) | 72 | |

Table 2: Effect of Fenbendazole on Cell Cycle Distribution

| Cell Line | Treatment (1 µM FBZ, 24h) | % of Cells in G2/M Phase (Control) | % of Cells in G2/M Phase (Treated) | Reference |

|---|---|---|---|---|

| HeLa | 1 µM FBZ, 24h | ~10% | >90% | |

| C-33 A | 1 µM FBZ, 24h | ~15% | >70% |

| EL-4 | ~0.18 µM FBZ (0.1 µg/mL), 72h | ~12% | ~38% | |

Key Experimental Protocols

The following protocols provide detailed methodologies for assessing the core mechanisms of action of fenbendazole.

Protocol 1: In Vitro Tubulin Polymerization Assay

This assay biochemically measures the effect of fenbendazole on the polymerization of purified tubulin heterodimers into microtubules.

Materials:

-

Lyophilized bovine or porcine tubulin (>99% pure)

-

General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

-

GTP stock solution (100 mM)

-

Glycerol

-

Fenbendazole stock solution (in DMSO)

-

Pre-warmed 96-well microplate (clear bottom for absorbance or black for fluorescence)

-

Spectrophotometer or fluorescence plate reader capable of reading at 340-350 nm and maintaining 37°C

Procedure:

-

Preparation: Thaw all reagents on ice. Reconstitute tubulin in ice-cold General Tubulin Buffer to a final concentration of 1.5-2.0 mg/mL. Add glycerol to a final concentration of 10% to enhance polymerization. Keep the tubulin solution on ice and use within one hour.

-

Reaction Setup: In a pre-warmed 96-well plate, add the desired concentrations of fenbendazole (e.g., 10 µM) or vehicle control (DMSO) diluted in General Tubulin Buffer.

-

Initiation: To initiate polymerization, add the tubulin solution to each well, followed immediately by GTP to a final concentration of 1 mM. Mix gently by pipetting.

-

Measurement: Immediately place the plate in the reader pre-heated to 37°C. Measure the change in optical density (absorbance) at 340 nm every 30-60 seconds for at least 60-90 minutes. The increase in absorbance corresponds to the increase in microtubule polymer mass.

-

Data Analysis: Plot absorbance versus time. Compare the polymerization rate and extent in fenbendazole-treated samples to the vehicle control. An inhibitory effect is characterized by a lower rate of polymerization and a lower final plateau.

Protocol 2: Immunofluorescence Staining of Microtubules

This method visualizes the effect of fenbendazole on the microtubule network within intact cells.

Materials:

-

Cancer cells (e.g., A549, HeLa)

-

Sterile glass coverslips in a 24-well plate

-

Complete cell culture medium

-

Fenbendazole stock solution (in DMSO)

-

Phosphate-Buffered Saline (PBS)

-

Fixation Solution (e.g., 3-4% paraformaldehyde in PBS)

-

Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS)

-

Blocking Buffer (e.g., 1-5% BSA in PBS)

-

Primary antibody: Mouse anti-α-tubulin

-

Secondary antibody: Fluorescently-conjugated anti-mouse IgG (e.g., Alexa Fluor 488)

-

Nuclear stain: DAPI or Propidium Iodide

-

Antifade mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Culture: Seed cells onto sterile glass coverslips in a 24-well plate and allow them to adhere and grow to 60-70% confluency.

-

Treatment: Treat cells with the desired concentration of fenbendazole (e.g., 1 µM) or vehicle control for a specified duration (e.g., 24 hours).

-

Fixation: Gently wash the cells twice with PBS. Fix the cells with Fixation Solution for 15-30 minutes at room temperature.

-

Permeabilization: Wash cells three times with PBS. Add Permeabilization Buffer and incubate for 10-20 minutes at room temperature.

-

Blocking: Wash cells three times with PBS. Add Blocking Buffer and incubate for 1 hour at room temperature to prevent non-specific antibody binding.

-

Antibody Staining: Incubate the coverslips with the primary anti-α-tubulin antibody (diluted in Blocking Buffer) for 1 hour at room temperature or overnight at 4°C.

-

Washing: Wash cells three times with PBS.

-

Secondary Antibody: Incubate with the fluorescently-conjugated secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature, protected from light.

-

Nuclear Staining: Wash cells three times with PBS. Add the nuclear stain (e.g., DAPI) for 5 minutes.

-

Mounting and Imaging: Perform a final wash with PBS. Carefully mount the coverslips onto glass slides using antifade medium. Visualize the microtubule network using a fluorescence microscope. In control cells, a fine, filamentous network should be visible. In treated cells, expect to see a diffuse, depolymerized tubulin stain.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) based on DNA content.

Materials:

-

Treated and control cell suspensions

-

Phosphate-Buffered Saline (PBS)

-

Ice-cold 70% ethanol

-

Propidium Iodide (PI) Staining Buffer (e.g., PBS with 50 µg/mL PI and 100 µg/mL RNase A)

-

Flow cytometer

Procedure:

-

Cell Harvesting: Harvest approximately 1x10⁶ cells per sample. For adherent cells, use trypsin and collect the cells. Centrifuge and wash once with cold PBS.

-

Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation.

-

Incubation: Incubate the cells on ice or at -20°C for at least 2 hours (or overnight at 4°C).

-

Staining: Centrifuge the fixed cells to remove the ethanol. Wash once with PBS. Resuspend the cell pellet in 500 µL of PI Staining Buffer. The RNase A is crucial to degrade RNA, ensuring that PI only binds to DNA.

-

Incubation: Incubate the cells for 30 minutes at room temperature or overnight at 4°C, protected from light.

-

Acquisition: Analyze the samples on a flow cytometer using a linear scale for the DNA fluorescence channel.

-

Data Analysis: Gate on the single-cell population to exclude doublets. Analyze the DNA content histogram to quantify the percentage of cells in the G0/G1 (2n DNA content), S (between 2n and 4n), and G2/M (4n DNA content) phases. An accumulation of cells in the G2/M peak indicates cell cycle arrest.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key pathways and workflows related to fenbendazole's mechanism of action.

Caption: Fenbendazole binds β-tubulin, inhibiting polymerization and leading to G2/M arrest.

Caption: Fenbendazole activates p53, which inhibits glycolysis, leading to metabolic stress.

Caption: Workflow for visualizing microtubule disruption via immunofluorescence.

Caption: Fenbendazole's multiple mechanisms can bypass specific drug resistance pathways.

References

Fenbendazole tubulin binding affinity and kinetics

An In-Depth Technical Guide to the Tubulin Binding Affinity and Kinetics of Fenbendazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenbendazole (FZ), a methyl carbamate benzimidazole, is a broad-spectrum anthelmintic agent widely used in veterinary medicine.[1] Its primary mechanism of action involves binding to the protein tubulin in parasitic helminthes, disrupting microtubule formation and leading to parasite death.[1][2] This mechanism is shared by several clinically utilized anti-cancer drugs that target microtubule dynamics, such as vinca alkaloids and taxanes.[3] Consequently, there is growing interest in repurposing fenbendazole as an anti-neoplastic agent.

This technical guide provides a comprehensive overview of the current understanding of fenbendazole's interaction with tubulin, focusing on its binding affinity, kinetics, and the experimental methodologies used for its characterization.

Mechanism of Action: Targeting the Colchicine Binding Site

The primary molecular target of fenbendazole and other benzimidazoles is the tubulin heterodimer, the fundamental subunit of microtubules.[3] Fenbendazole exerts its effect by inhibiting the polymerization of α- and β-tubulin into functional microtubules. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.

Studies suggest that fenbendazole binds to the colchicine binding site on the β-tubulin subunit. This site is a key target for microtubule-destabilizing agents. The binding of fenbendazole to this site prevents the conformational changes necessary for tubulin dimers to assemble into protofilaments, thus inhibiting microtubule growth.

Quantitative Data: Binding Affinity and Kinetics

Direct quantitative data on the binding affinity (Kd) and kinetic rate constants (kon, koff) for the fenbendazole-tubulin interaction are not extensively detailed in the available literature. However, studies consistently describe fenbendazole as having a "moderate affinity" for mammalian tubulin. The efficacy of fenbendazole is more commonly reported through its functional impact on cellular processes that are downstream of tubulin binding, such as the inhibition of cell proliferation (cytotoxicity).

The table below summarizes the half-maximal inhibitory concentration (IC50) values of fenbendazole from cytotoxicity assays in various cancer cell lines.

| Parameter | Value (µM) | Cell Line / System | Reference |

| Cytotoxicity (IC50) | ~1.0 - 3.0 | EMT6 Mouse Mammary Sarcoma | |

| Cytotoxicity (IC50) | 0.550 ± 0.015 | J3T Canine Glioma | |

| Cytotoxicity (IC50) | 1.530 ± 0.159 | G06-A Canine Glioma | |

| Cytotoxicity (IC50) | 0.690 ± 0.095 | SDT-3G Canine Glioma |

Note: These IC50 values reflect the overall cellular response to fenbendazole treatment over extended periods (e.g., 24-72 hours) and are influenced by multiple factors beyond direct tubulin binding affinity, including cell permeability and metabolism.

For related benzimidazoles like mebendazole, kinetic studies have shown that a slow dissociation rate (koff) from nematode tubulin compared to mammalian tubulin is a key determinant of its selective toxicity. Similar detailed kinetic analyses for fenbendazole are required to fully understand its binding dynamics.

Downstream Cellular Signaling Pathway

The binding of fenbendazole to β-tubulin initiates a cascade of cellular events culminating in apoptotic cell death. The disruption of microtubule dynamics is a central trigger, leading to mitotic arrest. This arrest is often accompanied by the activation of key tumor suppressor pathways, such as p53, and the modulation of cellular metabolism, including a reduction in glucose uptake.

Experimental Characterization Workflow

The evaluation of a potential tubulin-binding agent like fenbendazole follows a logical progression from broad cellular assays to specific, direct-binding biochemical assays. This workflow confirms the compound's mechanism of action and quantifies its interaction with the target protein.

Detailed Experimental Protocols

In Vitro Tubulin Polymerization Assay (Turbidity)

This assay directly measures the ability of a compound to inhibit the assembly of purified tubulin into microtubules.

-

Objective: To determine the IC50 of fenbendazole for the inhibition of tubulin polymerization.

-

Principle: Microtubule formation increases the turbidity of a solution, which can be measured as an increase in absorbance at 340 nm. Inhibitors of polymerization will reduce the rate and extent of this absorbance increase.

-

Materials:

-

Lyophilized, high-purity tubulin (e.g., bovine brain, >99% pure).

-

General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA).

-

GTP stock solution (100 mM).

-

Glycerol.

-

Fenbendazole stock solution (in DMSO).

-

Positive control (e.g., Nocodazole) and vehicle control (DMSO).

-

Temperature-controlled 96-well microplate spectrophotometer.

-

-

Methodology:

-

Preparation: Pre-warm the plate reader to 37°C. Thaw all reagents on ice.

-

Compound Plating: Prepare serial dilutions of fenbendazole in General Tubulin Buffer. Pipette the dilutions into the wells of a 96-well plate. Include wells for vehicle (DMSO) and positive controls.

-

Tubulin Mix Preparation: On ice, reconstitute tubulin to a working concentration (e.g., 3 mg/mL) in ice-cold General Tubulin Buffer supplemented with 1 mM GTP and 10% glycerol.

-

Initiation: To initiate polymerization, add the cold tubulin mix to each well of the pre-warmed plate containing the test compounds.

-

Measurement: Immediately begin reading the absorbance at 340 nm every 60 seconds for 60-90 minutes.

-

Analysis: Plot absorbance vs. time to generate polymerization curves. Determine the maximal rate of polymerization (Vmax) for each concentration. Calculate the percentage of inhibition relative to the vehicle control and plot against the fenbendazole concentration to determine the IC50 value.

-

Competitive Colchicine Binding Assay (Fluorescence-Based)

This assay confirms that a test compound binds to the colchicine site on tubulin by measuring its ability to displace a known fluorescent ligand.

-

Objective: To verify that fenbendazole binds at or near the colchicine binding site on tubulin.

-

Principle: Colchicine's intrinsic fluorescence is enhanced upon binding to tubulin. A compound that competes for the same binding site will displace colchicine, leading to a decrease in the fluorescence signal.

-

Materials:

-

Purified tubulin.

-

Colchicine.

-

Fenbendazole.

-

Binding Buffer (e.g., PEM Buffer: 80 mM PIPES, 1 mM EGTA, 0.5 mM MgCl2).

-

Fluorometer or fluorescence plate reader (Excitation ~380 nm, Emission ~435 nm).

-

-

Methodology:

-

Reaction Setup: In a microcuvette or 96-well black plate, combine purified tubulin (e.g., 3 µM final concentration) and colchicine (e.g., 3 µM final concentration) in binding buffer.

-

Competitor Addition: To test for competition, co-incubate the tubulin and colchicine with the test compound (e.g., 10 µM fenbendazole). Include a control reaction with no competitor. Use buffer as a blank.

-

Incubation: Incubate all reactions at 37°C for 60 minutes to allow binding to reach equilibrium.

-

Measurement: Measure the fluorescence intensity at an excitation wavelength of ~380 nm and an emission wavelength of ~435 nm.

-

Analysis: Normalize the fluorescence values by setting the signal from the tubulin-colchicine complex (without competitor) to 100%. A significant reduction in fluorescence in the presence of fenbendazole indicates competitive binding.

-

Immunofluorescence of Cellular Microtubules

This cell-based imaging technique provides visual evidence of a compound's effect on the microtubule network within intact cells.

-

Objective: To visualize the disruption of the microtubule cytoskeleton in cells treated with fenbendazole.

-

Principle: Cells are fixed and permeabilized, allowing fluorescently-labeled antibodies to bind specifically to α-tubulin. The resulting microtubule network can be visualized by fluorescence microscopy.

-

Materials:

-

Cancer cell line (e.g., A549) grown on glass coverslips.

-

Fenbendazole.

-

Fixation solution (e.g., ice-cold methanol or glutaraldehyde).

-

Permeabilization buffer (e.g., PBS with 0.05% Triton X-100).

-

Blocking solution (e.g., PBS with bovine serum albumin).

-

Primary antibody: mouse anti-α-tubulin.

-

Secondary antibody: fluorescently-labeled anti-mouse IgG (e.g., FITC-conjugated).

-

Nuclear counterstain (e.g., DAPI or Propidium Iodide).

-

Fluorescence microscope.

-

-

Methodology:

-

Cell Treatment: Treat cells grown on coverslips with fenbendazole (e.g., 1 µM for 24 hours). Include vehicle-treated control cells.

-

Fixation & Permeabilization: Wash the cells with buffer and then fix them with cold methanol or another suitable fixative. Following fixation, permeabilize the cell membranes with a detergent-containing buffer.

-

Blocking: Incubate the cells with a blocking solution to prevent non-specific antibody binding.

-

Antibody Staining: Incubate the cells with the primary anti-α-tubulin antibody, followed by washes and incubation with the fluorescently-labeled secondary antibody.

-

Counterstaining & Mounting: Stain the cell nuclei with DAPI or a similar dye. Mount the coverslips onto microscope slides.

-

Imaging: Acquire images using a fluorescence microscope. Compare the structure and integrity of the microtubule network in fenbendazole-treated cells versus control cells. Disruption, depolymerization, or distortion of the typical filamentous network is indicative of a microtubule-targeting effect.

-

Conclusion and Future Directions

Fenbendazole is a microtubule-destabilizing agent that demonstrates anti-neoplastic activity by binding to the colchicine site of β-tubulin. This interaction disrupts microtubule dynamics, leading to G2/M cell cycle arrest and apoptosis, and involves the modulation of key cellular pathways like p53 activation and glucose metabolism. While its functional effects are well-documented through cellular assays, there is a notable gap in the literature regarding precise biophysical data.

Future research should prioritize the determination of fenbendazole's direct binding affinity (Kd) and, critically, its association (kon) and dissociation (koff) rate constants. Techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) would be invaluable for this purpose. A comprehensive understanding of its binding kinetics will provide deeper insight into its mechanism of action, inform structure-activity relationship (SAR) studies for the development of more potent benzimidazole derivatives, and better predict its in vivo efficacy.

References

The Repurposing of Fenbendazole as a Potential Anti-Neoplastic Agent: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenbendazole (FBZ), a benzimidazole anthelmintic agent, has garnered significant attention for its potential anti-cancer properties. Initially developed for veterinary use, a growing body of preclinical evidence suggests that FBZ exhibits potent anti-neoplastic activity through a multi-targeted mechanism of action. This technical guide provides an in-depth overview of the current understanding of Fenbendazole's anti-cancer effects, focusing on its core mechanisms, experimental validation, and detailed protocols for its investigation. Quantitative data from key in vitro and in vivo studies are summarized to facilitate comparative analysis. Furthermore, this document includes visualizations of the key signaling pathways and experimental workflows to provide a clear and comprehensive resource for researchers, scientists, and drug development professionals exploring the therapeutic potential of Fenbendazole in oncology.

Introduction

The repurposing of existing drugs for new therapeutic indications offers a promising avenue for accelerated and cost-effective drug development. Fenbendazole, a broad-spectrum benzimidazole anthelmintic, has emerged as a compelling candidate for drug repurposing in oncology.[1][2] Its established safety profile in veterinary medicine, coupled with a growing number of preclinical studies demonstrating anti-tumor efficacy, has fueled interest in its potential as a novel anti-cancer agent.[3][4][5] This guide synthesizes the current scientific literature on the anti-neoplastic properties of Fenbendazole, providing a technical framework for its continued investigation.

Core Mechanisms of Anti-Neoplastic Action

Fenbendazole exerts its anti-cancer effects through a multi-pronged approach, targeting fundamental cellular processes that are critical for cancer cell proliferation and survival. The three primary mechanisms of action are:

-

Microtubule Disruption: Similar to established chemotherapeutic agents like vinca alkaloids and taxanes, Fenbendazole interferes with microtubule dynamics. It binds to β-tubulin, disrupting the polymerization of microtubules. This disruption leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis.

-

p53 Stabilization and Activation: The tumor suppressor protein p53 plays a crucial role in preventing cancer development. Fenbendazole has been shown to stabilize p53 by downregulating its key negative regulators, Murine Double Minute 2 (MDM2) and MdmX (also known as MDM4). This leads to the accumulation of active p53, which in turn transcriptionally activates target genes involved in cell cycle arrest, apoptosis, and metabolic regulation.

-

Inhibition of Glucose Metabolism: Cancer cells exhibit a high rate of glycolysis, a phenomenon known as the Warburg effect. Fenbendazole disrupts cancer cell energy metabolism by inhibiting glucose uptake. This is achieved through the downregulation of glucose transporters (GLUTs) and key glycolytic enzymes, such as Hexokinase II (HKII).

These interconnected mechanisms create a robust anti-tumor effect, leading to the selective elimination of cancer cells.

Quantitative Data from Preclinical Studies

The anti-neoplastic efficacy of Fenbendazole has been quantified in numerous in vitro and in vivo studies. The following tables summarize key quantitative data from the literature.

Table 1: In Vitro Cytotoxicity of Fenbendazole (IC50 Values)

| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (hours) | Reference |

| SNU-C5 | Colorectal Cancer | 0.50 | 72 | |

| SNU-C5/5-FUR | 5-FU-Resistant Colorectal Cancer | 4.09 | 72 | |

| A549 | Non-Small Cell Lung Cancer | ~1.0 | 48 | |

| H460 | Non-Small Cell Lung Cancer | ~0.8 | 48 |

Table 2: In Vivo Tumor Growth Inhibition by Fenbendazole

| Cancer Model | Animal Model | Fenbendazole Dose | Treatment Duration | Tumor Growth Inhibition | Reference |

| A549 Xenograft | Nude Mice | 40 mg/kg (oral) + 100 mg/kg DADA | 60 days | 50% complete tumor regression (in combination) | |

| EMT6 Tumors | BALB/c Mice | 150 ppm in diet | Continuous | No significant effect on tumor growth |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of Fenbendazole's anti-neoplastic properties.

In Vitro Cell Viability Assay (MTT Assay)

This protocol is adapted from studies investigating the cytotoxic effects of Fenbendazole on cancer cell lines.

-

Cell Seeding: Seed cancer cells (e.g., SNU-C5, A549) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Fenbendazole Treatment: Prepare serial dilutions of Fenbendazole in complete culture medium. Remove the medium from the wells and add 100 µL of the Fenbendazole dilutions. Include a vehicle control (DMSO) at the same final concentration as in the highest Fenbendazole treatment.

-

Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours) at 37°C.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Determine the IC50 value using non-linear regression analysis.

Western Blot Analysis for p53 and MDM2

This protocol is based on methodologies used to assess the effect of Fenbendazole on protein expression.

-

Cell Lysis: Treat cancer cells with Fenbendazole for the desired time. Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against p53 (e.g., DO-1), MDM2 (e.g., 4B2), and a loading control (e.g., β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify the band intensities using image analysis software.

In Vivo Subcutaneous Xenograft Mouse Model

This protocol outlines the general procedure for establishing and treating subcutaneous tumor xenografts in mice.

-

Cell Preparation: Harvest cancer cells (e.g., A549) from culture, wash with PBS, and resuspend in a sterile solution (e.g., PBS or a mixture of PBS and Matrigel) at a concentration of 1 x 10⁷ cells/mL.

-

Tumor Inoculation: Subcutaneously inject 100-200 µL of the cell suspension into the flank of immunodeficient mice (e.g., nude or NSG mice).

-

Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate the tumor volume using the formula: (Length x Width²) / 2.

-

Fenbendazole Administration: Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups. Administer Fenbendazole orally (e.g., by gavage) at the desired dose and schedule. The control group should receive the vehicle (e.g., olive oil).

-

Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. At the end of the experiment, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).

-

Data Analysis: Compare the tumor growth curves and final tumor weights between the treatment and control groups to determine the anti-tumor efficacy.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by Fenbendazole and a typical experimental workflow.

Caption: Fenbendazole's multi-targeted mechanism of action in cancer cells.

References

Fenbendazole's Effects on Microtubule Dynamics In Vitro: A Technical Guide

Introduction

Fenbendazole (FZ) is a broad-spectrum benzimidazole anthelmintic agent widely used in veterinary medicine.[1] Recently, it has garnered significant attention from the scientific community for its potential as a repurposed anti-cancer agent.[2] The primary mechanism underlying its therapeutic effects, both antiparasitic and antineoplastic, is its interaction with tubulin, the fundamental protein subunit of microtubules.[3][4] Microtubules are critical components of the cytoskeleton, essential for cell division, intracellular transport, and maintenance of cell structure. Their dynamic nature, characterized by rapid polymerization and depolymerization, makes them a key target for cancer therapy. This technical guide provides an in-depth overview of fenbendazole's effects on microtubule dynamics from an in vitro perspective, summarizing quantitative data, detailing experimental protocols, and visualizing the associated molecular pathways and workflows for researchers, scientists, and drug development professionals.

Mechanism of Action: Microtubule Destabilization

Fenbendazole exerts its cellular effects by directly interfering with microtubule dynamics. It functions as a microtubule destabilizing agent, inhibiting the polymerization of tubulin dimers into microtubules. This action is initiated by its binding to β-tubulin, likely at or near the colchicine-binding site. Unlike more potent agents such as colchicine, fenbendazole is characterized as a moderate or mild inhibitor of mammalian tubulin polymerization, an attribute that may contribute to its favorable safety profile. The disruption of the microtubule network leads to a cascade of downstream cellular events, most notably an arrest of the cell cycle in the G2/M phase and the subsequent induction of apoptosis.

Quantitative Data Summary

The following tables summarize the quantitative data from in vitro studies investigating fenbendazole's impact on cell viability and tubulin polymerization.

Table 1: In Vitro Cytotoxicity of Fenbendazole in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Reference |

|---|---|---|---|---|

| J3T | Canine Glioma | 0.550 ± 0.015 | 72 | |

| G06-A | Canine Glioma | 1.530 ± 0.159 | 72 | |

| SDT-3G | Canine Glioma | 0.690 ± 0.095 | 72 | |

| EL-4 | Mouse T Lymphoma | ~0.167 | 72 | |

| SNU-C5 | Human Colorectal Cancer | 0.50 | 72 | |

| Multiple Lines | Human Cervical Cancer | Dose-dependent inhibition (0.25-10 µM) | 48 |

| A549 | Human Non-Small Cell Lung | Effective at 1 µM | 24 | |

Table 2: Fenbendazole's Effect on In Vitro Tubulin Polymerization

| Tubulin Source | Fenbendazole Concentration | Observed Effect | Reference |

|---|---|---|---|

| Bovine Brain | 10 µM | Mild inhibition of polymerization |

| Mammalian | Not Specified | Moderate microtubule depolymerizing activity | |

Table 3: Fenbendazole-Tubulin Binding Characteristics

| Parameter | Description | Reference |

|---|---|---|

| Binding Site | Binds to β-tubulin, likely at the colchicine-binding site. |

| Affinity (Kd) | Described as "moderate affinity" for mammalian tubulin. A specific Kd value is not consistently reported. | |

Detailed Experimental Protocols

This section provides detailed methodologies for key in vitro assays used to characterize fenbendazole's effects on microtubule dynamics.

In Vitro Tubulin Polymerization Assay

This assay measures the effect of fenbendazole on the assembly of purified tubulin into microtubules by monitoring changes in turbidity.

Protocol:

-

Reagent Preparation :

-

Reconstitute purified tubulin (e.g., >99% pure bovine tubulin) to a final concentration of 3 mg/mL in ice-cold G-PEM buffer (80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl2, 10% glycerol).

-

Supplement the G-PEM buffer with 1 mM GTP just before use.

-

Prepare a stock solution of fenbendazole in DMSO and dilute to desired final concentrations (e.g., 10 µM) in G-PEM buffer. Include a DMSO-only vehicle control.

-

-

Assay Procedure :

-

Pre-warm a 96-well plate in a spectrophotometer set to 37°C.

-

On ice, add 100 µL of the tubulin solution to each well designated for the assay.

-

Add the test compounds (fenbendazole dilutions) or vehicle control to the wells.

-

Immediately place the plate in the 37°C plate reader.

-

-

Data Acquisition :

-

Measure the absorbance (optical density) at 340 nm every 60 seconds for a duration of 60 minutes.

-

-

Analysis :

-

Plot absorbance vs. time to generate polymerization curves.

-

Analyze the curves for changes in the lag phase, polymerization rate (Vmax), and the steady-state plateau, comparing fenbendazole-treated samples to the control.

-

Immunofluorescence Staining for Microtubule Integrity

This protocol allows for the direct visualization of the microtubule network within cells following treatment with fenbendazole.

Protocol:

-

Cell Culture and Treatment :

-

Seed cells (e.g., A549) onto sterile glass coverslips in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with the desired concentration of fenbendazole (e.g., 1 µM) or a vehicle control for a specified duration (e.g., 24 hours).

-

-

Fixation and Permeabilization :

-

Gently wash the cells twice with a pre-warmed buffer (e.g., PEM-PEG: 80 mM PIPES, 1 mM EGTA, 0.5 mM MgCl2, 4% PEG-8000).

-

Permeabilize the cells with the same buffer containing 0.05% Triton X-100.

-

Fix the cells in 3% formaldehyde for 30 minutes at room temperature.

-

-

Staining :

-

Wash the cells and block non-specific binding with a suitable blocking buffer.

-

Incubate the cells with a primary antibody against α-tubulin overnight at 4°C.

-

Wash the cells three times with PBS.

-

Incubate with a fluorescently-labeled secondary antibody (e.g., FITC-conjugated) for 2 hours at 37°C, protected from light.

-

-

Mounting and Imaging :

-

Wash the cells again and counterstain the nuclei with a DNA dye like DAPI or propidium iodide.

-

Mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

Visualize and capture images using a fluorescence microscope.

-

Cell Viability Assay (e.g., CCK-8/MTS)

This colorimetric assay quantifies the cytotoxic effect of fenbendazole by measuring the metabolic activity of treated cells.

Protocol:

-

Cell Seeding :

-

Seed cells in a 96-well plate at a density of 5,000 - 10,000 cells/well.

-

Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

-

Fenbendazole Treatment :

-

Prepare serial dilutions of fenbendazole in complete culture medium. A typical starting range is 0.1 µM to 100 µM.

-

Include a vehicle control (medium with DMSO) and a blank control (medium only).

-

Replace the medium in the wells with 100 µL of the fenbendazole dilutions or control solutions.

-

Incubate for the desired duration (e.g., 24, 48, or 72 hours).

-

-

Reagent Addition and Incubation :

-

Add 10 µL of CCK-8 or 20 µL of MTS reagent to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

-

Data Acquisition and Analysis :

-

Measure the absorbance at 450 nm for CCK-8 or 490 nm for MTS using a microplate reader.

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells.

-

Plot the percentage of cell viability against the log of the fenbendazole concentration to determine the IC50 value.

-

Concluding Remarks

In vitro evidence robustly demonstrates that fenbendazole acts as a moderate microtubule destabilizing agent. By binding to β-tubulin and inhibiting its polymerization, it effectively disrupts the microtubule cytoskeleton in cancer cells, leading to G2/M phase arrest and apoptosis. The quantitative data, while variable across different cell lines, consistently show cytotoxic effects in the low micromolar range. The detailed protocols provided herein offer a standardized framework for researchers to investigate and verify these effects. Fenbendazole's distinct mechanism of action and established safety profile underscore its potential as a promising candidate for drug repurposing in oncology, warranting further preclinical and clinical investigation.

References

Unraveling the Cellular Mechanisms of Fenbendazole: A Technical Guide for Researchers

For Immediate Release

Shanghai, CN – November 29, 2025 – This technical guide provides an in-depth analysis of the cellular pathways modulated by the anthelmintic drug Fenbendazole, a compound garnering significant interest for its potential anti-cancer properties. This document, intended for researchers, scientists, and drug development professionals, details the molecular mechanisms of Fenbendazole, presents quantitative data on its efficacy, and offers detailed experimental protocols for its study.

Fenbendazole, a benzimidazole carbamate, has a long-standing history of safe and effective use in veterinary medicine. Recent preclinical research has illuminated its multi-faceted anti-neoplastic activities, positioning it as a compelling candidate for drug repurposing in oncology.[1][2] This guide synthesizes the current understanding of its mechanism of action, focusing on its impact on microtubule dynamics, tumor suppressor activation, and cancer cell metabolism.

Core Cellular Mechanisms of Fenbendazole

Fenbendazole exerts its anti-cancer effects through several interconnected cellular pathways:

1. Microtubule Disruption: The primary and most well-established mechanism of Fenbendazole is its ability to interfere with microtubule polymerization.[2][3] By binding to β-tubulin, Fenbendazole inhibits the formation of microtubules, which are essential for critical cellular functions including cell division, intracellular transport, and maintenance of cell structure.[3] This disruption leads to cell cycle arrest, primarily in the G2/M phase, and ultimately induces apoptosis (programmed cell death).

2. Activation of the p53 Tumor Suppressor Pathway: Fenbendazole has been shown to activate the p53 tumor suppressor protein, often referred to as the "guardian of the genome." Activation of p53 can trigger a cascade of events leading to cell cycle arrest, DNA repair, and apoptosis. Studies indicate that Fenbendazole treatment leads to an accumulation of p53, which in turn upregulates its target genes, such as p21, contributing to cell cycle arrest. Furthermore, Fenbendazole promotes the translocation of p53 to the mitochondria, an event linked to the induction of the intrinsic apoptotic pathway.

3. Inhibition of Glucose Metabolism: Cancer cells exhibit a high rate of glycolysis, a phenomenon known as the Warburg effect, to support their rapid proliferation. Fenbendazole disrupts this metabolic advantage by inhibiting glucose uptake in cancer cells. This is achieved through the downregulation of glucose transporters (GLUTs) and the key glycolytic enzyme hexokinase II (HKII). By impeding the cancer cells' ability to utilize glucose, Fenbendazole effectively induces a state of metabolic stress, leading to cell death.

4. Modulation of Hypoxia-Inducible Factor 1-alpha (HIF-1α): In the hypoxic microenvironment of solid tumors, HIF-1α plays a crucial role in promoting survival, angiogenesis, and metastasis. Some benzimidazoles have been shown to interfere with HIF-1α signaling. While the direct effects of Fenbendazole on HIF-1α are still being fully elucidated, related benzimidazoles have been shown to inhibit HIF-1α accumulation, suggesting a potential mechanism for Fenbendazole's anti-angiogenic and anti-metastatic properties.

5. Induction of Apoptosis and Pyroptosis: Fenbendazole is a potent inducer of apoptosis in cancer cells through both p53-dependent and -independent mechanisms. It can trigger the mitochondrial apoptotic pathway, characterized by the release of cytochrome c and activation of caspases. Recent evidence also suggests that Fenbendazole can induce pyroptosis, a form of programmed cell death mediated by gasdermin proteins, through a caspase-3/GSDME signaling pathway.

Quantitative Data: In Vitro Efficacy of Fenbendazole

The cytotoxic effects of Fenbendazole have been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| SNU-C5 | Colorectal Cancer | 0.50 | |

| SNU-C5/5-FUR | 5-Fluorouracil-resistant Colorectal Cancer | 4.09 | |

| EL-4 | Mouse T Lymphoma | ~0.12 (0.05 µg/mL) | |

| SKOV3-TR | Ovarian Cancer | 1.01 | |

| HeyA8 | Ovarian Cancer | Not specified, but significant decrease in proliferation | |

| HeyA8-MDR | Multidrug-resistant Ovarian Cancer | Not specified, but significant decrease in proliferation |

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the complex interactions and experimental procedures discussed, the following diagrams have been generated using the DOT language.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the cellular effects of Fenbendazole.

In Vitro Microtubule Polymerization Assay

This assay measures the effect of Fenbendazole on the in vitro assembly of purified tubulin into microtubules.

Materials:

-

Purified bovine or porcine tubulin

-

G-PEM buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP)

-

Glycerol

-

Fenbendazole stock solution (in DMSO)

-

96-well, clear bottom microplate

-

Temperature-controlled microplate reader capable of reading absorbance at 340 nm

Procedure:

-

Prepare the tubulin solution by resuspending lyophilized tubulin in ice-cold G-PEM buffer to a final concentration of 1.8-3 mg/mL.

-

Centrifuge the tubulin solution at high speed (e.g., >14,000 x g) for 5 minutes at 4°C to remove any aggregates.

-

Prepare the reaction mixtures in a pre-warmed 96-well plate. For each reaction, add G-PEM buffer with 10% glycerol.

-

Add Fenbendazole to the desired final concentration (e.g., 10 µM). Include a vehicle control (DMSO) and a positive control (e.g., colchicine or nocodazole).

-

Initiate the polymerization by adding the tubulin supernatant to each well.

-

Immediately place the plate in a microplate reader pre-heated to 37°C.

-

Measure the absorbance at 340 nm every minute for 60-150 minutes.

-

Plot the absorbance against time to generate polymerization curves. Inhibition of polymerization will be observed as a decrease in the rate and extent of the absorbance increase compared to the vehicle control.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxic effects of Fenbendazole on cancer cell lines.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Fenbendazole stock solution (in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of Fenbendazole in complete culture medium.

-

Remove the old medium from the wells and add the medium containing different concentrations of Fenbendazole. Include a vehicle control (medium with DMSO) and a blank control (medium only).

-

Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

-

Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control and plot the results to determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Treated and untreated cells

-

Annexin V-FITC (or another fluorochrome)

-

Propidium Iodide (PI)

-

1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Induce apoptosis in your target cells by treating them with Fenbendazole for the desired time. Include an untreated control group.

-

Harvest the cells, including any floating cells from the supernatant, by trypsinization or gentle scraping.

-

Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

-

Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5-10 µL of PI staining solution.

-

Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

Viable cells: Annexin V-negative and PI-negative

-

Early apoptotic cells: Annexin V-positive and PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

-

Western Blot Analysis

This technique is used to detect and quantify specific proteins in the cellular pathways modulated by Fenbendazole, such as p53, p21, GLUTs, and key glycolytic enzymes.

Materials:

-

Treated and untreated cell lysates

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer apparatus and membranes (PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p53, anti-p21, anti-GLUT4, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse Fenbendazole-treated and control cells in RIPA buffer with protease and phosphatase inhibitors.

-

Determine the protein concentration of each lysate using a protein assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody of interest (e.g., anti-p53) overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Use a loading control, such as β-actin, to normalize the protein levels.

Conclusion

Fenbendazole presents a multifaceted approach to targeting cancer cells by disrupting fundamental cellular processes. Its ability to interfere with microtubule dynamics, activate tumor suppressor pathways, and inhibit cancer cell metabolism underscores its potential as a repurposed anti-cancer agent. The experimental protocols provided in this guide offer a framework for researchers to further investigate and validate the cellular and molecular effects of Fenbendazole, paving the way for future preclinical and clinical investigations.

References

Fenbendazole's Impact on the Tumor Microenvironment: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenbendazole (FBZ), a broad-spectrum benzimidazole anthelmintic, has emerged as a compound of interest in oncology due to its potential anti-tumor activities. Beyond its direct cytotoxic effects on cancer cells, accumulating evidence suggests that fenbendazole significantly modulates the complex ecosystem of the tumor microenvironment (TME). This technical guide provides a comprehensive analysis of the multifaceted impact of fenbendazole on the TME, focusing on its effects on immune cell infiltration and function, angiogenesis, and cancer cell metabolism. This document synthesizes quantitative data from preclinical studies, details key experimental methodologies, and visualizes the underlying molecular pathways to serve as a resource for researchers in oncology and drug development.

Introduction

The tumor microenvironment is a complex and dynamic network of cancer cells, stromal cells, immune cells, extracellular matrix (ECM), and signaling molecules that plays a critical role in tumor progression, metastasis, and response to therapy. Targeting the TME has become a cornerstone of modern cancer treatment. Fenbendazole, a drug with a long history of safe use in veterinary medicine, exhibits several mechanisms of action that not only target cancer cells directly but also recondition the TME, potentially transforming it from a pro-tumorigenic to an anti-tumorigenic state.[1][2] This guide delves into the technical details of these interactions.

Direct Anti-Tumor Mechanisms of Fenbendazole

Fenbendazole's impact on the TME is partly a consequence of its direct effects on cancer cells, which include:

-

Microtubule Disruption: Similar to taxanes and vinca alkaloids, fenbendazole binds to β-tubulin, disrupting microtubule polymerization.[3][4] This leads to G2/M phase cell cycle arrest and induction of apoptosis.[5]

-

Metabolic Reprogramming: Fenbendazole interferes with the Warburg effect by inhibiting glucose uptake through the downregulation of glucose transporters (GLUTs) and the key glycolytic enzyme Hexokinase II (HKII). This leads to energy starvation in cancer cells.

-

p53 Activation: Fenbendazole has been shown to increase the expression and mitochondrial translocation of the tumor suppressor protein p53, promoting apoptosis.

Modulation of the Tumor Immune Microenvironment

The effect of fenbendazole on the immune landscape within the tumor is a critical aspect of its anti-cancer activity, though findings can be context-dependent.

Impact on Tumor-Associated Macrophages (TAMs)

Tumor-associated macrophages can exist in two main polarized states: the anti-tumor M1 phenotype and the pro-tumor M2 phenotype. Fenbendazole has been shown to influence this balance:

-

In a mouse breast cancer model, fenbendazole treatment induced the polarization of TAMs towards the M1 phenotype, which is associated with anti-tumor immunity.

-

Conversely, in a mouse T lymphoma model, fenbendazole treatment led to a higher percentage of immunosuppressive M2 macrophages in the tumor tissue, suggesting a potential pro-tumorigenic effect in this context.

Effects on Tumor-Infiltrating Lymphocytes (TILs)

Fenbendazole can modulate the presence and activity of various lymphocyte populations within the tumor:

-

In a breast cancer model, fenbendazole treatment resulted in an increased proportion of cytotoxic T lymphocytes (CTLs), helper T cells (Ths), and natural killer (NK) cells in both peripheral blood and tumor tissues.

-

However, the same study on a mouse lymphoma model showed that fenbendazole treatment increased the expression of the immune checkpoint ligand PD-L1 on tumor cells, which could potentially inhibit T cell-mediated anti-tumor responses.

Cytokine Modulation

Fenbendazole has been reported to alter the mRNA levels of key cytokines within the TME, although protein-level quantification is still needed. In a breast cancer model, changes in the mRNA levels of TNF-α, IFN-γ, CSF-1, TGF-β, IL-10, and CCL2 were observed.

Inhibition of Angiogenesis

Tumor growth and metastasis are highly dependent on angiogenesis. Fenbendazole appears to interfere with this process:

-

In vivo studies have shown that fenbendazole administration can reduce tumor vascularity, as measured by hemoglobin content in the tumors.

-

The proposed mechanism involves the disruption of microtubule polymerization in endothelial cells, which is crucial for their migration and the formation of new blood vessels.

Effects on Other TME Components

-

Cancer-Associated Fibroblasts (CAFs): Current research indicates that fenbendazole has minimal cytotoxic effects on normal human dermal fibroblasts at concentrations that are effective against cancer cells.

-

Extracellular Matrix (ECM): While direct evidence for fenbendazole is limited, the related benzimidazole, mebendazole, has been shown to inhibit matrix metalloproteinases (MMPs), enzymes that are crucial for ECM remodeling and cancer cell invasion.

Quantitative Data Summary

The following tables summarize the quantitative data from key preclinical studies on fenbendazole.

Table 1: In Vitro Cytotoxicity of Fenbendazole in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (hours) |

| HeLa | Cervical Cancer | 0.59 | 48 |

| C-33 A | Cervical Cancer | 0.84 | 48 |

| MDA-MB-231 | Breast Cancer | 1.80 | 48 |

| ZR-75-1 | Breast Cancer | 1.88 | 48 |

| HCT 116 | Colorectal Cancer | 3.19 | 48 |

| SNU-C5 | Colorectal Cancer | ~1.0 (estimated) | 72 |

| SNU-C5/5-FUR | 5-FU Resistant Colorectal Cancer | ~10.0 (estimated) | 72 |

| A2780 | Ovarian Cancer | Not specified | Not specified |

| SKOV3 | Ovarian Cancer | Not specified | Not specified |

Data compiled from multiple sources.

Table 2: In Vivo Efficacy and TME Modulation by Fenbendazole

| Tumor Model | Parameter | Control Group | Fenbendazole Group | % Change / Observation |

| EMT6 Breast Cancer | Tumor Inhibition Rate | - | - | 69.54% |

| EMT6 Breast Cancer | Microvessel Density (MVD) | High | Significantly Reduced | - |

| EMT6 Breast Cancer | VEGFA Levels | High | Significantly Reduced | - |

| EMT6 Breast Cancer | HIF-1α Levels | High | Significantly Reduced | - |

| EMT6 Breast Cancer | M1/M2 Macrophage Ratio | Low | Increased (M1 polarization) | - |

| EMT6 Breast Cancer | CTLs, Ths, NK cells | Baseline | Increased proportion | - |

| EL-4 Lymphoma | Tumor Growth | Progressive | No significant inhibition | - |

| EL-4 Lymphoma | M2 Macrophages | Baseline | Increased percentage | - |

| EL-4 Lymphoma | PD-L1 Expression on Tumor Cells | Baseline | Increased by up to 41% | - |

Data compiled from multiple sources.

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows associated with fenbendazole's action.

Caption: Fenbendazole's multi-faceted anti-cancer mechanism within a tumor cell.

Caption: Dual immunomodulatory and anti-angiogenic effects of fenbendazole on the TME.

References

- 1. Fenbendazole significantly inhibited the growth and angiogenesis of EMT6 transplanted breast tumors in Mice, and increased antitumor immune responses in the tumor microenvironment - Mendeley Data [data.mendeley.com]

- 2. medicinacomplementar.com.br [medicinacomplementar.com.br]

- 3. Fenbendazole acts as a moderate microtubule destabilizing agent and causes cancer cell death by modulating multiple cellular pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synergistic anti-tumor effect of fenbendazole and diisopropylamine dichloroacetate in immunodeficient BALB/c nude mice transplanted with A549 lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Preliminary Studies on Fenbendazole for Cancer Therapy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fenbendazole (FBZ), a benzimidazole carbamate widely employed in veterinary medicine as an anthelmintic, is gaining significant attention as a potential repurposed therapeutic agent for oncology.[1] Preclinical research indicates that Fenbendazole exhibits anticancer activity across various cancer models through a multifactorial mechanism.[1] Its primary modes of action include the disruption of microtubule dynamics, activation of the p53 tumor suppressor pathway, and interference with cancer cell glucose metabolism.[1][2][3] These molecular interactions culminate in cell cycle arrest, the induction of programmed cell death (apoptosis and pyroptosis), and the inhibition of tumor proliferation. Despite promising preclinical data and compelling anecdotal reports, the progression of Fenbendazole into clinical application is hindered by its poor water solubility and a lack of rigorous clinical trials in humans. This technical guide consolidates the current preclinical evidence, presents quantitative data from key studies, details common experimental protocols, and visualizes the core signaling pathways to provide a comprehensive resource for the research and drug development community.

Mechanisms of Anticancer Action

Fenbendazole's antineoplastic effects are attributed to its ability to modulate multiple cellular pathways simultaneously, a pleiotropic effect that may circumvent the drug resistance often seen with single-target agents.

2.1 Microtubule Destabilization Similar to established chemotherapeutic agents like vinca alkaloids, Fenbendazole binds to β-tubulin, disrupting the polymerization of microtubules. This interference with the microtubule network is essential for mitotic spindle formation, leading to an arrest of the cell cycle in the G2/M phase and subsequent induction of apoptosis. Studies show that Fenbendazole demonstrates this tubulin destabilization activity at micromolar concentrations.

2.2 Activation of the p53 Tumor Suppressor Pathway Fenbendazole has been shown to increase the expression and activation of the p53 protein, a critical tumor suppressor. Activated p53 can translocate to the mitochondria, initiating the intrinsic apoptotic cascade. Furthermore, p53 activation plays a crucial role in Fenbendazole's metabolic effects by inhibiting the expression of glucose transporters and key glycolytic enzymes.

2.3 Disruption of Cancer Metabolism (The Warburg Effect) Cancer cells predominantly rely on aerobic glycolysis for energy, a phenomenon known as the Warburg effect. Fenbendazole targets this metabolic vulnerability through a multi-pronged attack:

-

Inhibition of Glucose Uptake: It downregulates the expression of glucose transporters (GLUT), particularly GLUT1, which is highly expressed in many cancers, thereby reducing the cancer cells' ability to take up glucose.

-

Inhibition of Glycolytic Enzymes: Fenbendazole is believed to impede the function of Hexokinase II (HKII), the first rate-limiting enzyme in the glycolytic pathway.

This disruption of glucose metabolism leads to energy starvation, reduced lactate production, and ultimately, cell death.

2.4 Induction of Programmed Cell Death Beyond G2/M arrest, Fenbendazole actively induces multiple forms of programmed cell death:

-

Apoptosis: In colorectal cancer cells, Fenbendazole triggers apoptosis via mitochondrial injury and the caspase-3-PARP pathway.

-

Pyroptosis: In breast cancer models, Fenbendazole has been shown to induce pyroptosis, a form of inflammatory cell death, through the caspase-3/GSDME signaling pathway, which is linked to its inhibition of HK2.

-

Other Mechanisms: It can also induce oxidative stress and activate the MEK3/6-p38MAPK pathway, further contributing to apoptosis.

Caption: Core anticancer signaling pathways modulated by Fenbendazole.

Preclinical Quantitative Data

The antitumor effects of Fenbendazole have been quantified in numerous cell lines and animal models. The data highlights its efficacy at micromolar concentrations in vitro and its ability to suppress tumor growth in vivo.

3.1 In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) measures the potency of a drug in inhibiting a specific biological function.

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time | Reference |

| HeLa | Cervical Cancer | 0.59 | Not Specified | |

| C-33 A | Cervical Cancer | 0.84 | Not Specified | |

| MDA-MB-231 | Breast Cancer | 1.80 | Not Specified | |

| EMT6 | Mouse Mammary | Not Specified | Not Specified | |

| A549 | Non-small cell lung | Not Specified | Not Specified | |

| H460 | Non-small cell lung | Not Specified | Not Specified |

Table 1: In Vitro IC50 values of Fenbendazole in various cancer cell lines. Note that prolonged exposure (48h vs. 24h) enhances growth suppression.

3.2 In Vivo Efficacy

Studies using xenograft models, where human cancer cells are implanted into immunocompromised mice, have demonstrated Fenbendazole's ability to inhibit tumor growth when administered orally.

| Animal Model | Cancer Type / Cell Line | Dosage | Route | Key Findings | Reference |

| Nude Mice | Non-small cell lung (A549) | 1 mg/mouse every 2 days | Oral | Significant tumor shrinkage observed. | |

| BALB/c Nude Mice | Cervical Cancer (HeLa) | 50-100 mg/kg/day | Oral | Significant suppression of tumor growth. 100% survival in FBZ groups vs. 0% in untreated controls. | |

| SCID Mice | Human Lymphoma | Diet | Oral | Significant tumor growth inhibition when combined with supplementary vitamins. | |

| C57BL/6 Mice | T-cell Lymphoma (EL-4) | 25 mg/kg | Not Specified | No in vivo anticancer effect observed; potential immunosuppressive changes in the tumor microenvironment. |

Table 2: Summary of key in vivo studies on Fenbendazole. Results can be model-dependent, with some studies showing no efficacy.

Experimental Protocols & Workflows

Standardized protocols are crucial for the reproducible evaluation of Fenbendazole's anticancer properties.

Caption: A typical workflow for the preclinical evaluation of Fenbendazole.

4.1 Cell Viability (MTS Assay)

-

Objective: To determine the cytotoxic effect of Fenbendazole and calculate its IC50 value.

-

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., HeLa, A549) in a 96-well plate at an optimal density and allow them to adhere overnight.

-

Drug Preparation: Prepare a stock solution of Fenbendazole in a solvent like DMSO. Create serial dilutions in a complete culture medium to achieve final desired concentrations.

-

Treatment: Replace the existing medium with the medium containing different concentrations of Fenbendazole or a vehicle control (medium with the same final DMSO concentration).

-

Incubation: Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

MTS Reagent: Add MTS reagent to each well as per the manufacturer's instructions and incubate for 1-4 hours.

-

Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50.

-

4.2 Cell Cycle Analysis (Flow Cytometry)

-

Objective: To analyze the effect of Fenbendazole on the cell cycle distribution.

-

Protocol:

-

Cell Treatment: Culture cells to ~70-80% confluency and treat with Fenbendazole (e.g., at its IC50 concentration) for a specified time (e.g., 24 hours).

-

Harvest & Fix: Harvest the cells (trypsinization), wash with PBS, and fix in cold 70% ethanol at -20°C for at least 2 hours.

-

Staining: Wash the fixed cells to remove ethanol and resuspend in a Propidium Iodide (PI) staining solution containing RNase A. Incubate in the dark for 30 minutes.

-

Analysis: Analyze the samples using a flow cytometer to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

-

4.3 In Vivo Xenograft Study

-

Objective: To evaluate the antitumor efficacy of Fenbendazole in a living organism.

-

Protocol:

-

Animal Model: Use immunocompromised mice (e.g., BALB/c nude mice) to prevent rejection of human tumor cells.

-

Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 2×10^5 HeLa cells) into the flank of each mouse.

-

Treatment: Once tumors reach a palpable size, randomize mice into treatment groups (e.g., Vehicle Control, Fenbendazole 50 mg/kg, Fenbendazole 100 mg/kg, Positive Control like Cisplatin).

-

Drug Administration: Administer Fenbendazole daily via oral gavage or mixed in the diet for a defined period (e.g., 23 days).

-

Monitoring: Measure tumor volume with calipers and monitor animal body weight and overall health regularly.

-

Endpoint Analysis: At the end of the study, euthanize the animals and excise the tumors for weight measurement. Perform survival analysis using Kaplan-Meier curves.

-

Challenges and Future Directions

While preclinical data is promising, several challenges must be addressed for clinical translation:

-

Pharmacokinetics: Fenbendazole has poor water solubility and low systemic bioavailability, which may hinder its ability to reach therapeutic concentrations in tumors when administered orally. Research into novel formulations, such as nanoparticles, may be necessary.

-

Lack of Clinical Data: To date, there are no rigorous, controlled clinical trials evaluating the safety and efficacy of Fenbendazole in human cancer patients. Its use is not approved by the FDA or EMA for any human condition.

-

Anecdotal Evidence: Much of the public interest is driven by anecdotal reports, which often lack scientific rigor and may be confounded by concurrent treatments with proven therapies.

-

Safety and Toxicity: While generally considered safe in animals, potential side effects in humans are not well-documented. Some reports suggest a risk of liver injury, and certain preclinical models indicate it could act as a tumor promoter or create an immunosuppressive tumor microenvironment under specific conditions.

Conclusion

Preliminary studies provide compelling evidence that Fenbendazole acts as a multi-targeted anticancer agent in preclinical models. Its ability to disrupt microtubule function, activate p53, and inhibit crucial metabolic pathways makes it a strong candidate for drug repurposing. However, significant knowledge gaps remain, particularly concerning its pharmacokinetics, safety profile, and efficacy in humans. The scientific community must prioritize well-designed clinical trials to validate these preclinical findings and determine if Fenbendazole can be a safe and effective component of modern cancer therapy.

References

An In-depth Technical Guide to the Synthesis and Characterization of Fenbendazole Analogs

For Researchers, Scientists, and Drug Development Professionals

Fenbendazole, a broad-spectrum benzimidazole anthelmintic, has garnered significant attention for its potential as a repurposed anticancer agent. Its mechanism of action, primarily involving the disruption of microtubule polymerization, has prompted extensive research into the synthesis of novel analogs with enhanced efficacy and reduced toxicity.[1][2][3][4] This technical guide provides a comprehensive overview of the synthesis, characterization, and biological evaluation of fenbendazole analogs, tailored for professionals in drug discovery and development.

Synthetic Strategies for Fenbendazole Analogs

The core structure of fenbendazole is a 2-substituted benzimidazole. The synthesis of its analogs typically involves the construction of this heterocyclic system, followed by modifications at various positions. The most prevalent synthetic approach is the condensation reaction of an o-phenylenediamine derivative with a carboxylic acid, aldehyde, or their equivalents.[5]

A general synthetic pathway involves three key reactions: condensation, reduction, and cyclization. For instance, the synthesis can start with the condensation of 5-chloro-2-nitroaniline with sodium thiophenolate to yield 5-thiophenyl-2-nitroaniline. This intermediate is then reduced to 4-thiophenyl-o-phenylenediamine. The final cyclization step is achieved by reacting the diamine with a suitable reagent, such as N-(trichloromethyl) methyl carbamate, to form the fenbendazole core.

Modifications to this core structure are then made to produce various analogs. For example, a patent describes the synthesis of leflunomide-like analogs by modifying the parent nucleus with different substituents.

Experimental Protocol: General Synthesis of a 2-Substituted Benzimidazole

This protocol is a generalized procedure based on the condensation of o-phenylenediamine with an aldehyde, a common method for creating the benzimidazole scaffold.

-

Reaction Setup: To a stirred solution of an appropriately substituted o-phenylenediamine (1 mmol) in chloroform (CHCl₃, 5 ml), add the desired aldehyde (1 mmol) and ammonium chloride (NH₄Cl, 4 mmol).

-

Reaction Execution: Stir the mixture at room temperature for approximately 4 hours.

-

Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) with a hexane/ethyl acetate (30/70) eluent system.

-

Work-up: Upon completion, remove the solvent under reduced pressure.

-

Extraction: Extract the residue with ethyl acetate (20 ml). The organic layer is then washed, dried, and concentrated to yield the crude product.

-

Purification: Purify the crude product by recrystallization or column chromatography to obtain the final 2-substituted benzimidazole analog.

Note: The choice of solvent and catalyst can be optimized. Chloroform and ammonium chloride have been shown to be an effective system, providing high yields.

Experimental Workflow for Synthesis and Characterization

The following diagram outlines a typical workflow for the synthesis and subsequent characterization of fenbendazole analogs.

References

Fenbendazole's Impact on the p53 Activation Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract